Einecs 252-709-1

Description

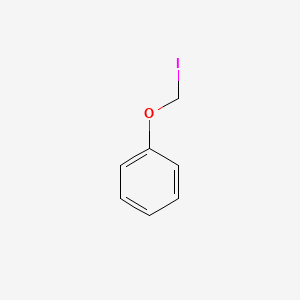

Structure

3D Structure

Properties

CAS No. |

35745-35-8 |

|---|---|

Molecular Formula |

C7H7IO |

Molecular Weight |

234.03 g/mol |

IUPAC Name |

iodomethoxybenzene |

InChI |

InChI=1S/C7H7IO/c8-6-9-7-4-2-1-3-5-7/h1-5H,6H2 |

InChI Key |

LMLOMLKWSBMPHD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCI |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Purification of Iodo-Substituted Anisole Isomers

This technical guide provides an in-depth overview of the prevailing methodologies for the synthesis and purification of 2-iodomethoxybenzene, 3-iodomethoxybenzene, and 4-iodomethoxybenzene. These compounds serve as crucial building blocks and intermediates in the fields of organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and workflow visualizations.

Introduction

Iodomethoxybenzenes, also known as iodoanisoles, are aromatic compounds where an iodine atom and a methoxy group are substituted on a benzene ring. The relative positions of these two groups give rise to three structural isomers: ortho (2-iodo), meta (3-iodo), and para (4-iodo). The reactivity of the carbon-iodine bond makes these isomers valuable precursors for forming new carbon-carbon and carbon-heteroatom bonds through various coupling reactions, making them significant in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2]

The choice of synthetic strategy is paramount as it dictates the isomeric purity of the final product. Direct electrophilic iodination of anisole predominantly yields a mixture of ortho and para isomers, while the synthesis of the meta isomer necessitates a multi-step approach, typically starting from a different precursor. This guide will explore the primary synthetic routes and the subsequent purification strategies required to isolate each isomer in high purity.

Synthesis Methodologies

The synthesis of iodomethoxybenzene isomers can be broadly categorized into two main strategies: direct electrophilic aromatic substitution on anisole and the Sandmeyer reaction starting from the corresponding methoxyanilines (anisidines).

Direct Iodination of Anisole

Direct iodination is a common approach for synthesizing ortho- and para-iodomethoxybenzene. Anisole's methoxy group is an activating, ortho, para-directing group, leading to a mixture of these two isomers. The reaction typically involves an iodine source and an oxidizing agent or a Lewis acid catalyst to generate a more electrophilic iodine species.[3]

A variety of reagents can be employed for this transformation, including N-Iodosuccinimide (NIS) activated by Lewis acids, or molecular iodine in the presence of an oxidizing agent like mercuric oxide (HgO) or nitric acid.[1][4][5] The ratio of ortho to para product can be influenced by the reaction conditions, such as the solvent, temperature, and the specific iodinating agent used.

Sandmeyer Reaction

The Sandmeyer reaction is a versatile and reliable method for preparing specific iodoarene isomers that are otherwise difficult to access, particularly 3-iodomethoxybenzene.[6][7] This reaction avoids the formation of isomeric mixtures often seen in direct halogenation. The process involves three key steps:

-

Diazotization : The starting material, a primary aromatic amine (o-, m-, or p-anisidine), is converted to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid (e.g., HCl, H₂SO₄).[2][5]

-

Substitution : The diazonium salt is then treated with a solution of potassium iodide (KI).[8] The diazonium group is an excellent leaving group and is displaced by the iodide ion, releasing nitrogen gas.[7]

-

Work-up : The desired iodoanisole is then isolated from the reaction mixture.

This method's key advantage is its high regioselectivity, as the position of the iodine atom is determined by the starting anisidine isomer.

Experimental Protocols

Protocol 1: Synthesis of 4-Iodomethoxybenzene via Direct Iodination

This protocol is adapted from a procedure utilizing mercuric oxide as a catalyst.[9]

Reagents:

-

Anisole

-

Absolute Ethanol

-

Mercuric Oxide (HgO)

-

Iodine (I₂)

-

Ether

-

Potassium Iodide (KI) solution

Procedure:

-

Dissolve one mole of anisole in approximately four times its weight of absolute ethanol in a suitable reaction vessel.

-

Add three-fourths of a mole of commercial mercuric oxide to the solution.

-

Introduce slightly more than one mole of iodine in five portions. After each addition, shake the mixture mechanically until the color of the iodine nearly vanishes.

-

After the final addition, shake the entire mixture for approximately eight hours on a mechanical shaker.

-

Filter the mixture to remove undissolved mercury compounds and wash the solid residue with ethanol.

-

Remove the ethanol from the filtrate by distillation.

-

Dissolve the residual oil in ether and filter again if necessary.

-

Wash the ether solution with a potassium iodide solution to remove any unreacted iodine.

-

Evaporate the ether to yield the crude product.

Protocol 2: General Synthesis of Iodomethoxybenzene Isomers via Sandmeyer Reaction

This is a generalized protocol applicable to all three anisidine isomers.

Reagents:

-

Appropriate Anisidine Isomer (2-, 3-, or 4-methoxyaniline)

-

Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate or Sodium Bisulfite solution

-

Diethyl Ether or Dichloromethane

Procedure:

-

Diazotization :

-

Dissolve the chosen anisidine isomer in an aqueous solution of HCl or H₂SO₄ in a flask, cooling the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir vigorously during the addition.

-

Continue stirring for an additional 15-30 minutes after the addition is complete. The formation of the diazonium salt is complete when a drop of the solution gives a positive test with starch-iodide paper.

-

-

Iodide Displacement :

-

In a separate flask, dissolve potassium iodide in water.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution. Effervescence (N₂ gas) will be observed.

-

Allow the mixture to stand for a short period and then gently warm it to room temperature, and then to 50-60 °C to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Isolation :

-

Cool the reaction mixture to room temperature.

-

If necessary, add a small amount of sodium thiosulfate or sodium bisulfite solution to quench any excess iodine (indicated by the disappearance of the brown color).

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x volumes).

-

Combine the organic extracts and wash with water, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude iodomethoxybenzene isomer.

-

Purification Techniques

The purification method depends on the physical state of the isomer and the nature of the impurities.

-

Recrystallization : 4-Iodomethoxybenzene is a solid at room temperature and can be effectively purified by recrystallization. A common solvent for this is ethanol (approximately 85% aqueous ethanol).[9] The crude solid is dissolved in the minimum amount of hot solvent, and then allowed to cool slowly to form pure crystals, which are collected by filtration.

-

Distillation : 2-Iodomethoxybenzene and 3-Iodomethoxybenzene are liquids at room temperature. They can be purified by vacuum distillation. This technique separates compounds based on differences in their boiling points and is effective for removing non-volatile impurities or other volatile components with sufficiently different boiling points.

-

Steam Distillation : This technique can be used as an initial purification step for all isomers to separate them from non-volatile inorganic salts and byproducts from the reaction mixture.[4]

-

Column Chromatography : For separating mixtures of ortho and para isomers from direct iodination, or for removing closely related impurities, silica gel column chromatography is a powerful tool. A non-polar eluent system, such as hexane or a mixture of hexane and ethyl acetate, is typically used.[10]

Data Presentation

Table 1: Synthesis and Physical Properties of Iodomethoxybenzene Isomers

| Isomer | Starting Material | Synthetic Method | Typical Yield | Melting Point (°C) | Boiling Point (°C) |

| 2-Iodomethoxybenzene | 2-Methoxyaniline | Sandmeyer Reaction | Good | Liquid | 238-240 |

| 3-Iodomethoxybenzene | 3-Methoxyaniline | Sandmeyer Reaction | Good | Liquid | 115-117 (at 15 mmHg) |

| 4-Iodomethoxybenzene | Anisole | Direct Iodination | 85%[9] | 50.5-51.5[9] | 243-245 |

| 4-Iodomethoxybenzene | 4-Methoxyaniline | Sandmeyer Reaction | Good | 51-54 | 243-245 |

Visualizations

Caption: General workflow for the synthesis and purification of an iodomethoxybenzene isomer.

Caption: The Sandmeyer reaction pathway for converting anisidine to iodomethoxybenzene.

References

- 1. Buy 2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene [smolecule.com]

- 2. Iodomethylbenzene | 620-05-3 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. "Iodination of Anisole" by Ralph Holch and J.B. Culbertson [scholarworks.uni.edu]

- 5. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. scholarworks.uni.edu [scholarworks.uni.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Iodoanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodoanisole, also known as 1-iodo-2-methoxybenzene, is an important organoiodine compound and a versatile synthetic intermediate in organic chemistry. Its unique structural features, comprising a methoxy group and an iodine atom on a benzene ring, make it a valuable building block in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and materials science sectors. The presence of the iodo group allows for a variety of cross-coupling reactions, while the methoxy group influences the electronic properties and reactivity of the aromatic ring. This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-iodoanisole, detailed experimental protocols for its key reactions, and visual representations of important chemical processes.

Physical Properties

2-Iodoanisole is a clear, pale yellow to yellow liquid at room temperature.[1] It is characterized by the following quantitative physical properties:

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₇H₇IO | [2][3] | |

| Molecular Weight | 234.03 | g/mol | [2][4] |

| Boiling Point | 238 - 240 | °C | |

| 125 - 126 | °C at 19 mmHg | [4] | |

| Density | 1.799 | g/mL at 25 °C | [4] |

| Refractive Index (n_D^20) | 1.6210 - 1.6240 | ||

| Flash Point | >110 | °C | [1] |

| Solubility | Insoluble in water. Miscible with alcohol, diethyl ether, and chloroform. | [4] |

Chemical Properties and Reactivity

The chemical behavior of 2-iodoanisole is largely dictated by the interplay between the electron-donating methoxy group and the reactive carbon-iodine bond. This combination makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents.

Key Chemical Reactions:

-

Suzuki-Miyaura Coupling: 2-Iodoanisole readily participates in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds. This reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds.

-

Heck Arylation: It can be used in palladium-catalyzed Heck reactions, for instance, in the enantioselective arylation of 2,3-dihydrofuran.[4]

-

Sonogashira Coupling: 2-Iodoanisole is a suitable substrate for Sonogashira coupling with terminal alkynes to synthesize substituted alkynes.

-

Grignard Reagent Formation: The carbon-iodine bond can react with magnesium to form the corresponding Grignard reagent, 2-methoxyphenylmagnesium iodide. This powerful nucleophile can then be used to react with a variety of electrophiles.

Spectral Data

| Spectroscopy | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.73 (dd, J=7.6, 1.6 Hz, 1H), 7.26 (m, 1H), 6.77 (dd, J=8.3, 1.3 Hz, 1H), 6.67 (td, J=7.4, 1.3 Hz, 1H), 3.80 (s, 3H) | [5] |

| ¹³C NMR | Predicted shifts based on similar structures and general knowledge. Specific experimental data not found in the provided search results. Aromatic carbons would appear in the range of 110-160 ppm, with the carbon bearing the iodine being significantly shielded. The methoxy carbon would appear around 55-60 ppm. | |

| Infrared (IR) | The spectrum would show characteristic peaks for C-H stretching of the aromatic ring and the methyl group, C-O stretching of the ether, and C-I stretching. | |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 234. Key fragments would correspond to the loss of iodine and the methoxy group. | [5] |

Experimental Protocols

Synthesis of 2-Iodoanisole via Diazotization of 2-Anisidine

This protocol describes a common laboratory-scale synthesis of 2-iodoanisole from 2-anisidine.

Materials:

-

2-Anisidine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

In a flask, dissolve 2-anisidine in a mixture of water and concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice bath with stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for an additional 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

In a separate beaker, dissolve potassium iodide in water.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution. A dark precipitate will form, and nitrogen gas will evolve.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., in a 50-60 °C water bath) until gas evolution ceases.

-

Cool the mixture and extract the product with diethyl ether.

-

Wash the combined organic layers sequentially with water, a dilute solution of sodium thiosulfate (to remove any remaining iodine), saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation to yield pure 2-iodoanisole.

Suzuki-Miyaura Cross-Coupling of 2-Iodoanisole with Phenylboronic Acid

This protocol outlines a typical Suzuki-Miyaura coupling reaction.

Materials:

-

2-Iodoanisole

-

Phenylboronic Acid

-

Palladium(II) Acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

A suitable phosphine ligand (e.g., Triphenylphosphine, if using Pd(OAc)₂)

-

A base (e.g., Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃), or Cesium Carbonate (Cs₂CO₃))

-

A suitable solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water, or DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction flask equipped with a condenser and a magnetic stir bar, add 2-iodoanisole, phenylboronic acid, the palladium catalyst, and the base.

-

Flush the flask with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent such as ethyl acetate or diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.

Formation of Grignard Reagent from 2-Iodoanisole

This protocol describes the preparation of 2-methoxyphenylmagnesium iodide.

Materials:

-

2-Iodoanisole

-

Magnesium turnings

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

A small crystal of Iodine (as an initiator)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Ensure all glassware is rigorously dried (e.g., oven-dried) to exclude moisture.

-

Place magnesium turnings in a flame-dried flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

-

Add a small crystal of iodine to the flask.

-

Add a small amount of anhydrous ether or THF to cover the magnesium.

-

Dissolve 2-iodoanisole in anhydrous ether or THF in the dropping funnel.

-

Add a small portion of the 2-iodoanisole solution to the magnesium. The reaction may need to be initiated by gentle warming or sonication. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the reaction.

-

Once the reaction has initiated, add the remaining 2-iodoanisole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.

-

The resulting Grignard reagent is a grayish, cloudy solution and should be used immediately in subsequent reactions.

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to the Electrophilic Iodination of Anisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data related to the electrophilic iodination of anisole. Anisole, or methoxybenzene, serves as a valuable model substrate for studying electrophilic aromatic substitution reactions due to the activating and directing effects of its methoxy group. The introduction of an iodine atom into the anisole ring furnishes versatile intermediates crucial for the synthesis of pharmaceuticals and other complex organic molecules.

Core Mechanism of Electrophilic Iodination

The electrophilic iodination of anisole proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. This multi-step process is initiated by the generation of a potent electrophilic iodine species, which is subsequently attacked by the electron-rich aromatic ring of anisole.

The methoxy group (-OCH₃) of anisole plays a pivotal role in this reaction. As a potent activating group, it donates electron density to the benzene ring through resonance, thereby increasing its nucleophilicity and rendering it more susceptible to electrophilic attack than benzene itself.[1] This electron-donating nature also directs the incoming electrophile predominantly to the ortho and para positions. Due to steric hindrance from the methoxy group, the para product is generally favored and often formed in significantly higher yield.

The overall mechanism can be summarized in three key stages:

-

Generation of the Electrophile: Molecular iodine (I₂) itself is a weak electrophile. Therefore, an activator or an oxidizing agent is typically required to generate a more potent electrophilic iodine species, often represented as I⁺.[1][2]

-

Nucleophilic Attack and Formation of the Sigma Complex: The π-electrons of the anisole ring attack the electrophilic iodine, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Aromatization: A weak base in the reaction mixture removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final iodinated anisole product.

Below is a generalized workflow for the electrophilic iodination of anisole.

Caption: Generalized workflow of the electrophilic iodination of anisole.

Quantitative Data Summary

The yield and regioselectivity of the electrophilic iodination of anisole are highly dependent on the chosen iodinating agent, catalyst, and reaction conditions. The following table summarizes key quantitative data from various methodologies.

| Iodinating System | Catalyst/Solvent | Yield (%) | Regioselectivity (para:ortho) | Reference |

| I₂ / HgO | Ethanol | 85 | Predominantly para | [3][4] |

| N-Iodosuccinimide (NIS) | FeCl₃ / [BMIM]NTf₂ | 86 | 93:7 | [5] |

| Electrochemical (I₂ anodic oxidation) | Glassy Carbon Electrode / Acetonitrile / H⁺ | 97 | Highly selective for para | [6] |

| I₂ / H₂O₂ | Solvent-free | High | Not specified | [7] |

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (catalytic) / Acetonitrile | High | Highly regioselective | [8] |

Experimental Protocols

Detailed methodologies for key experiments in the electrophilic iodination of anisole are provided below.

Method 1: Iodination using Molecular Iodine and Mercuric Oxide

This classical method provides a good yield of p-iodoanisole.

Materials:

-

Anisole

-

Absolute Ethanol

-

Mercuric Oxide (HgO)

-

Iodine (I₂)

-

Ether

-

Potassium Iodide (KI) solution

Procedure: [3]

-

Dissolve one mole of anisole in approximately four times its weight of absolute ethanol in a suitable reaction vessel.

-

Add three-fourths of a mole of commercial mercuric oxide to the solution.

-

Introduce slightly more than one mole of iodine in five portions, with mechanical shaking between each addition, until the color of the iodine nearly disappears.

-

Shake the entire mixture mechanically for approximately eight hours.

-

Filter the undissolved mercury compounds and wash them with ethanol.

-

Remove the ethanol from the filtrate by distillation.

-

Dissolve the residual oil in ether and filter again if necessary.

-

Wash the ether solution with a potassium iodide solution.

-

Evaporate the ether to obtain the crude product.

-

Purify the residual oil by steam distillation.

-

Crystallize the organic part of the distillate from approximately 85% ethanol to obtain p-iodoanisole. A yield of 85% can be expected.[3]

Method 2: Iodination using N-Iodosuccinimide (NIS) and an Iron(III) Catalyst

This method offers high yield and excellent regioselectivity under mild conditions.

Materials:

-

Anisole

-

N-Iodosuccinimide (NIS)

-

Iron(III) Chloride (FeCl₃)

-

1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM]NTf₂)

Procedure: [5]

-

To a solution of anisole in the ionic liquid [BMIM]NTf₂, add N-iodosuccinimide.

-

Add a catalytic amount of iron(III) chloride to the mixture.

-

Stir the reaction at room temperature. The reaction is typically complete within 1.5 hours.

-

Monitor the reaction progress by thin-layer chromatography or gas chromatography.

-

Upon completion, extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the product. An 86% isolated yield with a 93:7 para:ortho isomer ratio can be achieved.[5]

Method 3: Electrochemical Iodination

This green and highly selective method avoids the use of stoichiometric oxidants.

Materials:

-

Anisole

-

Iodine (I₂)

-

Acetonitrile

-

Supporting electrolyte (e.g., Bu₄NPF₆)

-

Acid (e.g., H₂SO₄)

-

Glassy carbon anode

-

Platinum cathode

Procedure: [6]

-

Set up a divided electrochemical cell with a glassy carbon anode and a platinum cathode.

-

Prepare an anolyte solution of iodine in acetonitrile with a supporting electrolyte.

-

Perform anodic oxidation of the iodine solution to generate the electrophilic iodine species.

-

After electrolysis, add anisole and a catalytic amount of acid to the anolyte.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction for completion.

-

Upon completion, quench the reaction and extract the product with an organic solvent.

-

Purify the product by column chromatography to obtain highly pure 4-iodoanisole with a yield of up to 97%.[6]

Reaction Pathways and Logical Relationships

The following diagrams illustrate the detailed mechanism of electrophilic iodination and the activation of the iodinating agent.

Caption: Mechanism of the electrophilic attack on anisole.

The generation of the electrophilic iodine species (I⁺) is a critical first step. The nature of this activation varies with the reagents used.

Caption: Pathways for the activation of iodine.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]

- 3. "Iodination of Anisole" by Ralph Holch and J.B. Culbertson [scholarworks.uni.edu]

- 4. scholarworks.uni.edu [scholarworks.uni.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Carbon-Iodine Bond in Iodomethoxybenzene: A Gateway to Molecular Complexity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Reactivity and Synthetic Utility of Iodomethoxybenzene

The carbon-iodine (C-I) bond in iodomethoxybenzene represents a highly valuable and reactive functional group in modern organic synthesis. Its inherent weakness and susceptibility to oxidative addition with transition metal catalysts make it a linchpin for the construction of complex molecular architectures. This guide provides a comprehensive overview of the C-I bond's reactivity in iodomethoxybenzene, focusing on its application in pivotal cross-coupling reactions that are fundamental to pharmaceutical and materials science research.

Fundamental Properties of the Carbon-Iodine Bond

The reactivity of the C-I bond in aryl iodides like iodomethoxybenzene is intrinsically linked to its bond dissociation energy (BDE). Compared to other carbon-halogen bonds, the C-I bond is the longest and weakest. This low BDE facilitates its cleavage, particularly in the crucial oxidative addition step of many catalytic cycles.

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies in Phenyl Halides

| Bond | Bond Dissociation Energy (kJ/mol) | Bond Dissociation Energy (kcal/mol) |

| C-F | 527 | 126 |

| C-Cl | 402 | 96 |

| C-Br | 337 | 80.5 |

| C-I | 274 | 65 |

| Note: Values are for phenyl halides and serve as a close approximation for substituted analogues like iodomethoxybenzene. Data sourced from various chemical handbooks and literature sources.[1][2][3] |

The electron-donating nature of the methoxy group in iodomethoxybenzene can subtly influence the electron density of the aromatic ring and, consequently, the C-I bond. However, the dominant factor governing its reactivity in cross-coupling reactions remains the inherent weakness of the C-I bond itself. This makes iodomethoxybenzene a highly reactive substrate, often requiring milder reaction conditions compared to its bromo- and chloro-analogues.[4]

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in iodomethoxybenzene is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide. The reaction of iodomethoxybenzene with an arylboronic acid is a classic example, leading to the synthesis of substituted biphenyls, which are common motifs in pharmaceuticals and liquid crystals.

A representative procedure for the Suzuki-Miyaura coupling of 4-iodoanisole (an isomer of iodomethoxybenzene) is as follows:

Table 2: Experimental Protocol for Suzuki-Miyaura Coupling

| Parameter | Value/Description |

| Aryl Halide | 4-Iodoanisole (1.0 mmol) |

| Boronic Acid | Phenylboronic acid (1.5 mmol) |

| Catalyst | Pd/C (15 mg, 1.4 mol% of Pd) |

| Base | K₂CO₃ (2.0 mmol) |

| Solvent | DMF (8 mL) |

| Temperature | Reflux (Microwave heating can be used) |

| Atmosphere | Air |

| Reaction Time | Varies (e.g., 10-60 minutes with microwave) |

| Typical Yield | 41-92%[5] |

This protocol is adapted from a procedure designed for undergraduate chemistry experiments, highlighting its robustness and accessibility.[5]

The general mechanism for the Suzuki-Miyaura coupling is depicted below. The catalytic cycle begins with the oxidative addition of iodomethoxybenzene to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[6]

References

- 1. Bond Dissociation Energies [cxp.cengage.com]

- 2. Bond Energies [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 6. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of Iodomethoxybenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of iodomethoxybenzene isomers (2-iodomethoxybenzene, 3-iodomethoxybenzene, and 4-iodomethoxybenzene) in common organic solvents. Understanding these properties is critical for applications in organic synthesis, pharmaceutical development, and materials science, where solvent choice can significantly impact reaction outcomes, product purity, and formulation stability.

Solubility of Iodomethoxybenzene

The solubility of a compound is a fundamental physical property that dictates its utility in solution-based applications. The principle of "like dissolves like" is the primary determinant of solubility, where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents. Iodomethoxybenzene, possessing both a polar ether group and a larger, non-polar iodinated benzene ring, exhibits a nuanced solubility profile.

Table 1: Predicted Solubility of Iodomethoxybenzene in Common Organic Solvents at Room Temperature

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene | High | The non-polar iodinated aromatic ring is the dominant structural feature, leading to favorable van der Waals interactions with non-polar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | The ether linkage provides some polarity, allowing for dipole-dipole interactions with polar aprotic solvents. |

| Acetonitrile | Moderate | While polar, acetonitrile is less effective at solvating the large non-polar portion of the molecule compared to other polar aprotic solvents. | |

| Dimethylformamide (DMF) | Moderate to High | DMF is a highly polar solvent capable of strong dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | Moderate to High | DMSO is a highly polar aprotic solvent that can effectively solvate a wide range of compounds. | |

| Polar Protic | Methanol, Ethanol | Moderate | The ether oxygen can act as a hydrogen bond acceptor, but the large non-polar ring limits overall solubility. Solubility is expected to decrease with increasing alcohol chain length. |

| Water | Very Low | The molecule is predominantly non-polar and lacks significant hydrogen bonding donor capability, resulting in poor solubility in water. |

Stability of Iodomethoxybenzene

The stability of iodomethoxybenzene in organic solvents is a critical consideration for its storage and use in chemical reactions. Degradation can occur through various pathways, including photodecomposition, thermal degradation, and reaction with solvent impurities. Haloaromatics, in general, are relatively stable, but the carbon-iodine bond can be susceptible to cleavage under certain conditions.

Specific stability data for iodomethoxybenzene in a range of organic solvents is not extensively documented. However, based on the known chemistry of haloanisoles and iodoaromatic compounds, the following stability predictions can be made.

Table 2: Predicted Stability of Iodomethoxybenzene in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Stability | Potential Degradation Pathways |

| Non-Polar Aprotic | Hexane, Toluene | High | Generally stable. Minimal solvent-induced degradation. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | Generally stable, though trace impurities or light could initiate degradation. |

| Acetonitrile | High | Generally a good solvent for long-term storage if purified. | |

| Dimethylformamide (DMF) | Moderate | DMF can contain amine impurities which could potentially react over long periods, especially at elevated temperatures. | |

| Dimethyl Sulfoxide (DMSO) | Moderate | DMSO can be prone to decomposition, and its byproducts could potentially react with the solute. | |

| Polar Protic | Methanol, Ethanol | Moderate | Potential for slow nucleophilic substitution of the iodide by the alcohol, especially in the presence of a base or catalyst and at elevated temperatures. |

| Water | N/A (due to low solubility) | Hydrolysis is generally not a significant pathway under neutral conditions. |

General Stability Considerations:

-

Light: Iodomethoxybenzene, like many iodo-aromatic compounds, may be light-sensitive. Storage in amber vials or in the dark is recommended to prevent photodecomposition, which can lead to the formation of colored impurities.

-

Temperature: Elevated temperatures can accelerate degradation processes. For long-term storage, refrigeration is advisable.

-

Air/Oxygen: While generally stable to air, the presence of oxygen could facilitate oxidative degradation pathways, particularly in the presence of light or other initiators. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can enhance stability.

Experimental Protocols

To obtain precise quantitative data for the solubility and stability of iodomethoxybenzene, the following experimental protocols are recommended.

Protocol for Determining Solubility

This protocol describes the isothermal shake-flask method, a common technique for determining the solubility of a solid compound in a solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of iodomethoxybenzene to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature using a shaker bath or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has fully settled.

-

Alternatively, centrifuge the mixture to accelerate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of iodomethoxybenzene in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3]

-

-

Calculation:

-

Calculate the original concentration of iodomethoxybenzene in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Protocol for Assessing Stability

This protocol outlines a method for evaluating the stability of iodomethoxybenzene in an organic solvent over time under specific conditions (e.g., temperature, light exposure).

Methodology:

-

Preparation of Stock Solution:

-

Prepare a stock solution of iodomethoxybenzene in the desired organic solvent at a known concentration.

-

-

Incubation:

-

Aliquot the stock solution into several sealed vials.

-

Store the vials under the desired experimental conditions (e.g., room temperature in the dark, elevated temperature, exposure to UV light).

-

-

Time-Point Sampling:

-

At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial for analysis.

-

-

Sample Analysis:

-

Analyze the concentration of the parent iodomethoxybenzene in the sample using a validated stability-indicating analytical method (typically HPLC). A stability-indicating method is one that can separate the parent compound from its degradation products.[3]

-

Monitor for the appearance of new peaks in the chromatogram, which may correspond to degradation products. If necessary, use LC-MS to identify these products.

-

-

Data Analysis:

-

Plot the concentration of iodomethoxybenzene as a function of time.

-

Determine the rate of degradation, if any. The degradation kinetics can often be modeled as zero-order or first-order.[4]

-

Potential Degradation Pathways

While iodomethoxybenzene is expected to be relatively stable, several degradation pathways are theoretically possible, particularly under forcing conditions.

References

Health and safety considerations for handling iodoanisole

An In-depth Technical Guide to the Health and Safety Considerations for Handling Iodoanisole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for handling iodoanisole, including its isomers 2-iodoanisole and 4-iodoanisole. The information is compiled from Safety Data Sheets (SDS), chemical databases, and peer-reviewed literature to ensure a thorough understanding of the potential hazards and safe handling procedures.

Chemical and Physical Properties

Iodoanisole is a halogenated aromatic ether. Its physical and chemical properties vary slightly between its isomers.

Table 1: Physical and Chemical Properties of Iodoanisole Isomers

| Property | 2-Iodoanisole | 4-Iodoanisole |

| Synonyms | 1-Iodo-2-methoxybenzene, o-Iodoanisole | 1-Iodo-4-methoxybenzene, p-Iodoanisole |

| CAS Number | 529-28-2 | 696-62-8 |

| Molecular Formula | C₇H₇IO | C₇H₇IO |

| Molecular Weight | 234.03 g/mol | 234.03 g/mol |

| Appearance | Clear light yellow liquid | Off-white to brown crystalline powder or chunks[1][2] |

| Melting Point | 588.5 °C (Decomposition) | 50-53 °C[1] |

| Boiling Point | 125-126 °C at 25 hPa | 237 °C at 726 mmHg |

| Flash Point | > 110 °C (> 230 °F)[3] | > 110 °C (> 230 °F)[3] |

| Solubility | Miscible with alcohol | Soluble in ethanol, ether, and chloroform; insoluble in water.[1] |

| Stability | Light sensitive. Stable under recommended storage conditions. | Light sensitive. Stable at room temperature in closed containers under normal storage and handling conditions.[2][4] |

Hazard Identification and GHS Classification

Iodoanisole is classified as an irritant. The GHS classification is consistent for both 2- and 4-iodoanisole.

Table 2: GHS Hazard Classification for Iodoanisole

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][5] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[3][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][5] |

Signal Word: Warning

Hazard Pictogram:

Toxicological Information

Detailed quantitative toxicological data for iodoanisole, such as LD50 (median lethal dose) or LC50 (median lethal concentration), are not available in the reviewed literature.[6] The primary health hazards are related to its irritant properties.

Metabolism of 4-Iodoanisole

A study on the metabolism of 4-iodoanisole in rat liver microsomes identified several metabolites, suggesting that the compound undergoes oxidative metabolism. The primary metabolites include 4-iodophenol, 2-iodo-5-methoxyphenol, 2-methoxy-5-iodophenol, 4-methoxyphenol, and 3-methoxyphenol. This metabolic activation could be a contributing factor to its toxicological profile.

Caption: Metabolic pathway of 4-iodoanisole in rat liver microsomes.

Proposed Signaling Pathway for Irritant Effects

While no specific studies have elucidated the signaling pathways involved in iodoanisole-induced irritation, it is plausible that it follows the general mechanism for chemical irritants. This involves the activation of inflammatory pathways such as NF-κB and MAPK, leading to the production of pro-inflammatory cytokines and subsequent inflammatory responses. The following diagram illustrates a hypothetical pathway.

Caption: Hypothetical signaling pathway for iodoanisole-induced irritation.

Experimental Protocols

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD TG 439)

This test method uses a reconstituted human epidermis model to assess the potential of a chemical to cause skin irritation. A general protocol involves:

-

Preparation of the tissue: Reconstituted human epidermis tissues are pre-incubated in a sterile, chemically defined medium.

-

Application of the test substance: A small volume of iodoanisole (or a solution thereof) is applied topically to the surface of the epidermis.

-

Incubation: The treated tissues are incubated for a specific period (e.g., 60 minutes) at 37°C.

-

Rinsing: The test substance is removed by rinsing with a buffered saline solution.

-

Post-incubation: The tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours).

-

Viability assessment: Cell viability is determined using a quantitative assay, typically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to a colored formazan product by viable cells is measured spectrophotometrically.

-

Data analysis: The percentage of viable cells in the iodoanisole-treated tissues is compared to that of negative controls. A substance is classified as an irritant if the mean tissue viability is below a defined threshold (e.g., ≤ 50%).

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium Test Method (OECD TG 492)

This method assesses the potential for a chemical to cause serious eye damage or eye irritation. A generalized protocol is as follows:

-

Tissue preparation: Reconstituted human cornea-like epithelium tissues are equilibrated in an appropriate culture medium.

-

Exposure: The test substance is applied to the epithelial surface for a defined period (e.g., 30 minutes).

-

Post-exposure treatment: The substance is removed by rinsing, and the tissues are incubated in fresh medium for a recovery period.

-

Viability measurement: Tissue viability is quantified, usually with the MTT assay.

-

Classification: The chemical is classified based on the reduction in tissue viability compared to negative controls.

Health and Safety Recommendations

First-Aid Measures

Table 3: First-Aid Procedures for Iodoanisole Exposure

| Exposure Route | First-Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3][6] |

| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[3][6] |

| Inhalation | Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention immediately.[3][6] |

| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[3][6] |

Personal Protective Equipment (PPE)

Appropriate PPE should be worn to minimize exposure to iodoanisole.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Recommendation |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] |

| Skin Protection | Wear appropriate protective gloves to prevent skin exposure. Nitrile rubber gloves are recommended. Wear appropriate protective clothing to prevent skin exposure.[4] |

| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use. For nuisance exposures to dusts from 4-iodoanisole, a type N95 (US) or type P1 (EU EN 143) particle respirator is recommended.[4][6] |

Handling and Storage

-

Handling: Wash thoroughly after handling. Remove contaminated clothing and wash before reuse. Minimize dust generation and accumulation (for 4-iodoanisole). Do not get in eyes, on skin, or on clothing. Keep container tightly closed. Do not ingest or inhale. Use with adequate ventilation.[6]

-

Storage: Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances. Iodoanisole is light-sensitive and should be protected from light.[4][6]

-

Incompatible Materials: Strong oxidizing agents, direct light.[6]

Accidental Release Measures

The following workflow should be followed in the event of an accidental spill of iodoanisole.

Caption: General workflow for responding to an iodoanisole spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[6]

-

Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. These include carbon monoxide, carbon dioxide, and hydrogen iodide.[3][6]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[6]

Conclusion

Iodoanisole is a valuable research chemical that poses moderate health risks, primarily as an irritant to the skin, eyes, and respiratory system. While detailed toxicological data and mechanistic studies are limited, the available information from safety data sheets provides a strong basis for safe handling practices. Adherence to the recommended personal protective equipment, handling, storage, and emergency procedures is essential to minimize the risk of exposure and ensure a safe working environment for all laboratory personnel. Further research into the specific toxicological profile and mechanisms of action of iodoanisole would be beneficial for a more comprehensive risk assessment.

References

- 1. MAPK Inhibition Requires Active RAC1 Signaling to Effectively Improve Iodide Uptake by Thyroid Follicular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TNFα-mediated activation of NF-κB downregulates sodium-iodide symporter expression in thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. o-Iodoanisole | C7H7IO | CID 68257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. p-Iodoanisole [webbook.nist.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 4-Iodoanisole | C7H7IO | CID 69676 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Role of Iodomethoxybenzene in the Synthesis of the Alzheimer's Drug (-)-Galanthamine: A Technical Guide

Introduction

Iodomethoxybenzene and its derivatives are versatile starting materials in the complex world of natural product synthesis. Their unique combination of a methoxy-activated aromatic ring and a reactive iodine handle makes them ideal precursors for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide delves into the pivotal role of iodinated methoxybenzene derivatives in the total synthesis of (-)-Galanthamine, a potent acetylcholinesterase inhibitor used in the treatment of mild to moderate Alzheimer's disease. This document will explore key synthetic strategies, provide detailed experimental protocols for crucial reactions, and present quantitative data to offer a comprehensive resource for researchers, scientists, and professionals in drug development. The syntheses discussed herein prominently feature the use of an iodinated isovanillin derivative, a direct descendant of the iodomethoxybenzene family, showcasing its strategic importance in constructing the intricate tetracyclic core of this vital natural product.

Core Synthetic Strategies: The Intramolecular Heck Reaction

A recurring and highly effective strategy in the synthesis of (-)-Galanthamine is the use of an intramolecular Heck reaction to construct the key all-carbon quaternary stereocenter. This palladium-catalyzed cyclization forges the dihydrofuran ring of the galanthane skeleton. The starting material for this crucial transformation is typically an aryl ether formed by coupling an iodinated vanillin derivative with a suitably functionalized cyclohexene moiety. The iodine atom on the aromatic ring is essential for the oxidative addition to the palladium(0) catalyst, initiating the cyclization cascade. Two exemplary syntheses that leverage this approach are those developed by the research groups of Trost and Banwell.

The Trost Synthesis: A Palladium-Catalyzed Asymmetric Approach

The Trost synthesis of (-)-Galanthamine is a landmark in asymmetric catalysis. A key feature of this route is the use of a palladium-catalyzed asymmetric allylic alkylation (AAA) to establish the initial stereocenter, followed by an intramolecular Heck reaction to form the quaternary center. The synthesis commences with 2-bromo-isovanillin, which is then elaborated to set the stage for the crucial cyclization.

The Banwell Synthesis: A Chemoenzymatic and Heck-Based Strategy

The Banwell group has developed several generations of syntheses for (-)-Galanthamine. One of their efficient routes employs a chemoenzymatic approach to generate a chiral cyclohexenediol, which is then coupled with an iodinated isovanillin derivative. This is followed by a diastereoselective intramolecular Heck reaction to form the tetracyclic core.

Data Presentation: A Comparative Overview of Synthetic Yields

The following table summarizes the yields of key steps in representative syntheses of (-)-Galanthamine that utilize an iodomethoxybenzene derivative as a starting point. This allows for a clear comparison of the efficiency of different synthetic routes.

| Step | Trost Synthesis (2005) Yield (%) | Banwell Synthesis (2016) Yield (%) |

| Iodination of Isovanillin Derivative | - | - |

| Coupling with Cyclohexene Derivative | 72 (Asymmetric Allylic Alkylation) | 76 (Mitsunobu Reaction) |

| Intramolecular Heck Reaction | Quantitative | 85 |

| Elaboration to Narwedine | 71 (from Heck product) | 65 (from Heck product) |

| Reduction to (-)-Galanthamine | 80 | 90 |

| Overall Yield | ~18 | ~25 |

Experimental Protocols

This section provides detailed methodologies for the key reactions cited in the syntheses of (-)-Galanthamine, focusing on the crucial intramolecular Heck reaction.

Protocol 1: Intramolecular Heck Reaction (Trost Approach - Representative Conditions)

Reaction: Formation of the tetracyclic core of Galanthamine via a palladium-catalyzed intramolecular Heck reaction.

Starting Material: Allyl ether derived from the asymmetric allylic alkylation of 2-bromo-isovanillin derivative.

Reagents and Materials:

-

Allyl ether substrate (1.0 eq)

-

Palladium acetate (Pd(OAc)₂, 0.1 eq)

-

Triphenylphosphine (PPh₃, 0.2 eq)

-

Silver carbonate (Ag₂CO₃, 2.0 eq)

-

Anhydrous acetonitrile (CH₃CN)

Procedure:

-

To a solution of the allyl ether substrate in anhydrous acetonitrile is added palladium acetate, triphenylphosphine, and silver carbonate.

-

The reaction mixture is heated to reflux (approximately 82 °C) and stirred under an inert atmosphere for 12 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite®.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the tetracyclic product.

Protocol 2: Intramolecular Heck Reaction (Banwell Approach - Representative Conditions)[1]

Reaction: Diastereoselective intramolecular Heck cyclization to form the galanthane core.

Starting Material: Aryl ether synthesized from iodoisovanillin and a chiral cyclohexenol derivative via a Mitsunobu reaction.[1]

Reagents and Materials:

-

Aryl ether substrate (1.0 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq)

-

Tri(o-tolyl)phosphine (P(o-tol)₃, 0.2 eq)

-

Triethylamine (Et₃N, 3.0 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

A solution of the aryl ether substrate in anhydrous DMF is degassed with argon for 30 minutes.

-

Tris(dibenzylideneacetone)dipalladium(0), tri(o-tolyl)phosphine, and triethylamine are added to the solution.

-

The reaction mixture is heated to 80 °C and stirred under an argon atmosphere for 16 hours.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The residue is purified by flash chromatography on silica gel to yield the tetracyclic product.[1]

Visualizations: Synthetic Pathways and Logical Flow

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and the logical progression of the synthesis of (-)-Galanthamine from an iodomethoxybenzene derivative.

Caption: The Trost synthesis of (-)-Galanthamine.

Caption: The Banwell synthesis of (-)-Galanthamine.

Conclusion

The total synthesis of (-)-Galanthamine provides a compelling case study for the strategic use of iodomethoxybenzene derivatives in the construction of complex, biologically active natural products. The presence of the iodo group is instrumental in enabling powerful palladium-catalyzed reactions, such as the intramolecular Heck reaction, which efficiently forges key carbon-carbon bonds and establishes critical stereocenters. The syntheses developed by Trost and Banwell, among others, highlight the versatility of this approach and offer a roadmap for the development of novel synthetic routes to other valuable natural products. This guide provides a foundational understanding of these synthetic strategies, equipping researchers with the knowledge to apply these principles to their own drug discovery and development endeavors.

References

An In-Depth Technical Guide to the Electronic Effects of the Methoxy Group in Iodoanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the electronic effects of the methoxy group on the chemical properties and reactivity of iodoanisole isomers. Understanding these effects is crucial for professionals in drug development and organic synthesis, as iodoanisoles are versatile building blocks in the construction of complex molecular architectures.[] This document details the synthesis, spectroscopic characterization, and reactivity of ortho-, meta-, and para-iodoanisole, with a focus on how the position of the methoxy group dictates the electron density of the aromatic ring and influences its behavior in key chemical transformations.

Introduction: The Dual Nature of the Methoxy Substituent

The methoxy group (-OCH₃) is a powerful modulator of electronic structure in aromatic systems. It exerts two opposing electronic effects: a resonance effect and an inductive effect.

-

Resonance Effect (Mesomeric Effect, +M): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring. This electron donation increases the electron density at the ortho and para positions, making these positions more nucleophilic and activating them towards electrophilic aromatic substitution.

-

Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to carbon, the methoxy group withdraws electron density from the aromatic ring through the sigma bond.

The overall electronic effect of the methoxy group at a specific position on the benzene ring is a net result of these two competing forces. In iodoanisole, the interplay of the methoxy group's electronic influence and the presence of the iodo substituent governs the molecule's reactivity, particularly in transition metal-catalyzed cross-coupling reactions.

Quantitative Analysis of Electronic Effects: Hammett Constants

The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of an aromatic compound. The Hammett substituent constant (σ) is a value that represents the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

The following table summarizes the Hammett constants for the methoxy and iodo substituents at the meta and para positions.

| Substituent | σ_meta_ | σ_para_ |

| Methoxy (-OCH₃) | +0.12 | -0.27 |

| Iodo (-I) | +0.35 | +0.18 |

Table 1: Hammett Substituent Constants for Methoxy and Iodo Groups.[2]

As shown in Table 1, the methoxy group is electron-withdrawing at the meta position (positive σ_meta_) due to the dominance of the inductive effect. However, at the para position, the strong electron-donating resonance effect outweighs the inductive effect, resulting in a net electron-donating character (negative σ_para_). The iodo substituent is moderately electron-withdrawing at both the meta and para positions.

Synthesis of Iodoanisole Isomers

The three isomers of iodoanisole can be synthesized through various methods. The Sandmeyer reaction, starting from the corresponding methoxyanilines, is a common and reliable approach for the synthesis of ortho- and meta-iodoanisole.[2][3][4] Para-iodoanisole is often prepared by direct iodination of anisole.

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of iodoanisole isomers.

Detailed Experimental Protocols

-

Diazotization of 2-Methoxyaniline: In a flask cooled to 0-5 °C in an ice bath, dissolve 2-methoxyaniline in a solution of hydrochloric acid and water. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate will form.

-

Work-up: Allow the reaction mixture to warm to room temperature and then heat gently on a water bath until the evolution of nitrogen gas ceases. Cool the mixture and extract with diethyl ether. Wash the organic layer with a solution of sodium thiosulfate to remove excess iodine, followed by a wash with sodium hydroxide solution and then water.

-

Purification: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure ortho-iodoanisole.

The procedure is analogous to the synthesis of ortho-iodoanisole, starting from 3-methoxyaniline.[5]

-

Reaction Setup: In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve anisole in glacial acetic acid.

-

Iodination: Slowly add a solution of iodine monochloride in glacial acetic acid to the anisole solution with stirring.

-

Reaction Completion and Work-up: After the addition is complete, stir the reaction mixture at room temperature for several hours. Pour the mixture into water and decolorize with a solution of sodium thiosulfate. Extract the product with diethyl ether.

-

Purification: Wash the organic layer with water and dry over anhydrous calcium chloride. After removing the ether, the crude product can be purified by recrystallization from ethanol or by vacuum distillation to afford pure para-iodoanisole.[4]

Spectroscopic Characterization

The electronic differences between the iodoanisole isomers are reflected in their spectroscopic data. NMR and IR spectroscopy are powerful tools for their characterization.

NMR Spectroscopy

The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electron density around the nuclei. The electron-donating resonance effect of the methoxy group increases the electron density at the ortho and para carbons, leading to an upfield shift (lower ppm) of these nuclei and their attached protons compared to the meta position.

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for the iodoanisole isomers.

¹H NMR Chemical Shifts (δ, ppm)

| Isomer | H-2 | H-3 | H-4 | H-5 | H-6 | -OCH₃ |

| ortho | - | ~6.77 | ~7.26 | ~6.67 | ~7.73 | ~3.80 |

| meta | ~7.15 | - | ~7.20 | ~6.75 | ~6.85 | ~3.75 |

| para | ~6.65 | ~7.50 | - | ~7.50 | ~6.65 | ~3.75 |

Table 2: Approximate ¹H NMR chemical shifts of iodoanisole isomers in CDCl₃.

¹³C NMR Chemical Shifts (δ, ppm)

| Isomer | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | -OCH₃ |

| ortho | ~157.0 | ~86.0 | ~129.0 | ~122.0 | ~110.0 | ~139.0 | ~56.0 |

| meta | ~160.0 | ~114.0 | ~94.0 | ~131.0 | ~122.0 | ~130.0 | ~55.0 |

| para | ~159.0 | ~116.0 | ~139.0 | ~83.0 | ~139.0 | ~116.0 | ~55.0 |

Table 3: Approximate ¹³C NMR chemical shifts of iodoanisole isomers in CDCl₃.[6][7]

Infrared (IR) Spectroscopy

The position of substituents on the benzene ring can be often distinguished by the pattern of out-of-plane C-H bending vibrations in the fingerprint region of the IR spectrum (900-650 cm⁻¹).

| Isomer | Key IR Absorptions (cm⁻¹) |

| ortho | C-H out-of-plane bending: ~750 |

| meta | C-H out-of-plane bending: ~775 and ~870 |

| para | C-H out-of-plane bending: ~820 |

Table 4: Characteristic IR absorption bands for iodoanisole isomers.[8][9][10]

Reactivity in Cross-Coupling Reactions

Iodoanisoles are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, due to the high reactivity of the carbon-iodine bond.[] The electronic effects of the methoxy group can influence the rate of these reactions by modulating the electron density at the carbon atom bearing the iodine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction forms a new carbon-carbon bond by coupling an organoboron compound with an organic halide. The catalytic cycle involves the oxidative addition of the aryl iodide to a palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the product and regenerate the catalyst.

The rate-determining step is often the oxidative addition. A more electron-deficient aromatic ring generally accelerates this step. Therefore, it is expected that the reactivity of iodoanisole isomers in Suzuki coupling would follow the order: meta > ortho ≈ para. The electron-withdrawing nature of the methoxy group at the meta position enhances the electrophilicity of the carbon-iodine bond, facilitating oxidative addition. Conversely, the electron-donating character at the ortho and para positions may slightly decrease the rate of this step compared to the meta isomer.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.[11]

Similar to the Suzuki coupling, the oxidative addition step is often rate-limiting.[12] Consequently, the reactivity trend for iodoanisole isomers in Buchwald-Hartwig amination is expected to be similar: meta > ortho ≈ para. The increased electrophilicity of the C-I bond in the meta isomer should lead to a faster reaction rate.

Experimental Protocol for a Kinetic Study

A general protocol to compare the reaction rates of the iodoanisole isomers in a Suzuki-Miyaura coupling is outlined below.

-

Reaction Setup: In separate, identical reaction vessels, place the palladium catalyst (e.g., Pd(PPh₃)₄), a boronic acid (e.g., phenylboronic acid), and a base (e.g., K₂CO₃) under an inert atmosphere.

-

Initiation: To each vessel, add a solution of one of the iodoanisole isomers (ortho, meta, or para) in a suitable solvent (e.g., toluene/water mixture) at a controlled temperature.

-

Monitoring: At regular time intervals, withdraw an aliquot from each reaction mixture. Quench the reaction in the aliquot and analyze the concentration of the starting material and product by a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Data Analysis: Plot the concentration of the product versus time for each isomer. The initial reaction rate can be determined from the slope of these curves at the beginning of the reaction. These rates can then be compared to determine the relative reactivity of the iodoanisole isomers.

Conclusion

The electronic effects of the methoxy group in iodoanisole are a clear demonstration of the principles of physical organic chemistry. The position of the methoxy group dictates the electron density of the aromatic ring through a balance of resonance and inductive effects. This, in turn, has a predictable influence on the spectroscopic properties and the reactivity of the iodoanisole isomers in important synthetic transformations like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. A thorough understanding of these electronic effects allows for the rational design of synthetic routes and the optimization of reaction conditions, which is of paramount importance in the fields of pharmaceutical and materials science.

References

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. brainly.in [brainly.in]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. Page loading... [guidechem.com]

- 6. 4-Iodoanisole(696-62-8) 13C NMR [m.chemicalbook.com]

- 7. 4-Iodoanisole(696-62-8) 1H NMR [m.chemicalbook.com]

- 8. How might you use 13C NMR spectroscopy to differentiate between t... | Study Prep in Pearson+ [pearson.com]

- 9. scbt.com [scbt.com]

- 10. 2-Iodoanisole 98 529-28-2 [sigmaaldrich.com]

- 11. compoundchem.com [compoundchem.com]

- 12. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Sonogashira Reaction Protocol for 3-Iodoanisole with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported by Kenkichi Sonogashira in 1975, this reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt, in the presence of an amine base. The reaction proceeds under mild conditions, tolerates a wide variety of functional groups, and has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3]

This application note provides a detailed protocol for the Sonogashira coupling of 3-iodoanisole with various terminal alkynes. Aryl iodides are particularly reactive substrates for this transformation, often allowing the reaction to proceed at room temperature with high efficiency.[1][2]

General Reaction Scheme

Figure 1. General Sonogashira coupling of 3-iodoanisole with a terminal alkyne.

Catalytic Cycle

The reaction is understood to proceed via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] The palladium(0) catalyst undergoes oxidative addition with the aryl iodide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active palladium(0) catalyst.

Caption: The dual catalytic cycle of the Sonogashira reaction.

Data Presentation

The following table summarizes typical reaction conditions for the Sonogashira coupling of aryl iodides with various terminal alkynes, providing a baseline for optimizing the reaction with 3-iodoanisole.

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Iodides

| Entry | Terminal Alkyne (R) | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenyl | Pd(PPh₃)₂Cl₂ (1-2) | 2-5 | Et₃N (2-3) | THF | RT - 50 | 2-12 | >90 |

| 2 | Trimethylsilyl | Pd(PPh₃)₄ (1-3) | 2-5 | Et₃N (2) | Et₃N | RT | 1.5 - 4 | >95 |

| 3 | 1-Hexynyl | Pd(PPh₃)₂Cl₂ (0.5-2) | 1-3 | Et₂NH (2) | DMF | RT | 6-16 | 85-95 |

| 4 | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ (1) | 2 | Et₃N (solvent) | Et₃N | RT | 1.5 | >95 |

| 5 | Cyclopropyl | Pd on Al₂O₃ (cat.) | Cu₂O (cat.) | K₂CO₃ (2) | DMA | 80 | (Flow) | 85 |

Data compiled from typical Sonogashira protocols.[3][4][5][6] Room Temperature (RT) is typically 20-25 °C.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of 3-iodoanisole with phenylacetylene on a 1 mmol scale.

Materials and Reagents

-

3-Iodoanisole (1.0 mmol, 234 mg)

-

Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14 mg)

-

Copper(I) iodide [CuI] (0.04 mmol, 7.6 mg)

-

Triethylamine (Et₃N), anhydrous (5 mL)

-

Tetrahydrofuran (THF), anhydrous (5 mL)

-

Ethyl acetate (for work-up and chromatography)

-

Hexane (for chromatography)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment

-

Two-neck round-bottom flask (25 or 50 mL)

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Nitrogen or Argon gas line with a bubbler

-

Syringes for liquid transfer

-

TLC plates (silica gel 60 F₂₅₄)

-

Separatory funnel

-

Rotary evaporator

Experimental Workflow Diagram

Caption: Step-by-step workflow for the Sonogashira coupling experiment.

Procedure

-

Reaction Setup:

-

Place a magnetic stir bar into a 25 mL two-neck round-bottom flask. Dry the flask thoroughly with a heat gun under vacuum or in an oven.

-

Allow the flask to cool to room temperature under a stream of inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.

-

-

Reagent Addition:

-

To the flask, add 3-iodoanisole (234 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

-

Cap the flask with septa. Add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL) via syringe.

-

Stir the mixture for 5 minutes to dissolve the solids.

-

Slowly add phenylacetylene (132 µL, 1.2 mmol) to the stirring mixture via syringe. A color change and/or the formation of a precipitate (triethylammonium iodide) may be observed.

-

-

Reaction Monitoring:

-

Stir the reaction at room temperature.

-

Monitor the progress of the reaction by TLC (e.g., using 10% ethyl acetate in hexane as the eluent). Spot the reaction mixture against the 3-iodoanisole starting material. The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL).

-

Filter the mixture through a small plug of Celite or silica gel to remove insoluble salts, washing the plug with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 20 mL) to remove the amine base, followed by brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane, starting from 100% hexane) to isolate the pure product, 1-methoxy-3-(phenylethynyl)benzene.

-

-

Characterization:

-

Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

-

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Palladium catalysts are toxic and should be handled with care.

-

Triethylamine is flammable, corrosive, and has a strong odor.[5]

-

Organic solvents like THF, ethyl acetate, and hexane are flammable.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for the Negishi Cross-Coupling of 2-Iodoanisole with Organozinc Reagents

For Researchers, Scientists, and Drug Development Professionals